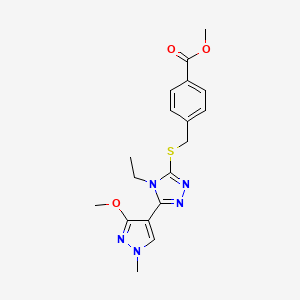![molecular formula C26H24F2N4O B2930627 (4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone CAS No. 1171604-01-5](/img/structure/B2930627.png)
(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone is a complex organic molecule. It contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound. This core is linked to a piperazine unit and a difluorophenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been described, involving the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as IR spectroscopy and NMR spectroscopy . For example, the IR spectrum of a related compound showed peaks corresponding to NH benzimidazole, NH aminophenyl, CH arom, CH aliph, C=O, C=N, and C=C arom. The 1H NMR spectrum provided information about the chemical shifts of various protons in the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the IR and NMR spectra provide information about the functional groups present in the molecule and their chemical environment .Scientific Research Applications
Development as a Tuberculosis Treatment
One notable application in scientific research for a compound closely related to the specified chemical structure, involves its development for the treatment of tuberculosis (TB). Macozinone, a piperazine-benzothiazinone derivative, is undergoing clinical studies for TB treatment. Its target, decaprenylphospohoryl ribose oxidase (DprE1), plays a crucial role in the synthesis of essential arabinan polymers of the cell wall in Mycobacterium tuberculosis. The optimism surrounding its development suggests its potential as part of more efficient TB drug regimens (Makarov & Mikušová, 2020).
DNA Minor Groove Binding and Fluorescent Staining
Another application found in scientific research is the use of Hoechst 33258 and its analogues, which are known to bind strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. It is an N-methyl piperazine derivative widely used as a fluorescent DNA stain due to its ability to penetrate cells easily. These compounds are used in various biological applications, including chromosome and nuclear staining, analysis of nuclear DNA content values, and as radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).
Metabolism and Clinical Application of Arylpiperazine Derivatives
The metabolism and disposition of arylpiperazine derivatives, which are clinically applied mainly for the treatment of depression, psychosis, or anxiety, highlight the significance of such compounds in therapeutic applications. These derivatives undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, forming 1-aryl-piperazines. This metabolic pathway underscores the broad pharmacological potential and the need for understanding the diverse effects and therapeutic applications of these metabolites (Caccia, 2007).
Antioxidant Properties and Radical Scavenging
Chromones and their derivatives, including compounds with benzene and piperazine rings, are known for their antioxidant properties. These properties enable them to neutralize active oxygen and inhibit free radical processes that can lead to cell impairment and various diseases. The radical scavenging activity of these compounds, particularly those with specific substitutions on the chromone nucleus, suggests their potential therapeutic applications in combating oxidative stress-related conditions (Yadav et al., 2014).
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of chemical and biological properties . They are known to interact with various biological targets due to their structural similarity to naturally occurring nucleotides .
Mode of Action
For instance, they can act as hydrogen bond acceptors and donors, offering various types of binding to the target enzyme . This allows them to influence a variety of biological processes.
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that they may affect multiple biochemical pathways.
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
properties
IUPAC Name |
[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-(3,4-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F2N4O/c27-21-11-10-20(16-22(21)28)26(33)31-14-12-30(13-15-31)18-25-29-23-8-4-5-9-24(23)32(25)17-19-6-2-1-3-7-19/h1-11,16H,12-15,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUYKGUAYAMSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2930545.png)
![7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2930546.png)

![3-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2930549.png)
![methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2930551.png)

![3-(4-Chlorophenyl)-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol](/img/structure/B2930556.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2930558.png)

![3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid](/img/structure/B2930560.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-N'-(2-cyanophenyl)ethanediamide](/img/structure/B2930564.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2930565.png)